molecular formula C7H6N4O5 B7889327 2,4-Dinitrobenzohydrazide

2,4-Dinitrobenzohydrazide

Cat. No.: B7889327
M. Wt: 226.15 g/mol
InChI Key: QYXHISSQNMXJEB-UHFFFAOYSA-N
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Description

2,4-Dinitrobenzohydrazide is a benzohydrazide derivative featuring two nitro groups at the 2- and 4-positions of the benzene ring. This compound belongs to the hydrazide class, characterized by the -CONHNH₂ functional group. For instance, hydrazides are widely used in medicinal chemistry and analytical applications due to their ability to form stable complexes with carbonyl compounds and metals .

Properties

IUPAC Name

2,4-dinitrobenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O5/c8-9-7(12)5-2-1-4(10(13)14)3-6(5)11(15)16/h1-3H,8H2,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXHISSQNMXJEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid Chloride-Mediated Hydrazide Formation

The most direct route involves converting 2,4-dinitrobenzoic acid to its corresponding acid chloride, followed by reaction with hydrazine hydrate. In this method, 2,4-dinitrobenzoic acid is treated with thionyl chloride (SOCl2\text{SOCl}_2) under reflux to generate 2,4-dinitrobenzoyl chloride. Subsequent addition of hydrazine hydrate in ethanol facilitates nucleophilic acyl substitution, yielding this compound.

Reaction Conditions :

  • Thionyl Chloride Activation : Conducted at 70–80°C for 4–6 hours under anhydrous conditions.

  • Hydrazine Reaction : Hydrazine hydrate (2.5 equivalents) is added dropwise to the acid chloride in ethanol at 0–5°C, followed by stirring at room temperature for 12 hours.

  • Yield : 75–85% after recrystallization from ethanol.

Ester Aminolysis with Hydrazine Hydrate

An alternative pathway employs methyl 2,4-dinitrobenzoate as the starting material. Heating the ester with excess hydrazine hydrate in ethanol under reflux induces aminolysis, replacing the methoxy group with a hydrazide functionality.

Optimization Insights :

  • Solvent Choice : Ethanol or methanol enhances solubility and reaction kinetics.

  • Stoichiometry : A 1:3 molar ratio of ester to hydrazine hydrate ensures complete conversion.

  • Yield : 80–90% after vacuum filtration and drying.

Catalytic and Green Chemistry Approaches

Manganese Hydrogen Sulfate Choline Chloride (MHSCC) as a Catalyst

Recent advancements utilize the green catalyst MHSCC to streamline benzohydrazide synthesis. While primarily applied in Schiff base formation (e.g., coupling with 2-chloroquinoline-3-carbaldehyde), this method’s principles can be extrapolated to hydrazide preparation.

MHSCC Synthesis :

  • Manganese chloride (MnCl22H2O\text{MnCl}_2 \cdot 2\text{H}_2\text{O}) is treated with concentrated sulfuric acid to form manganese hydrogen sulfate.

  • Choline chloride is dissolved in water and combined with the manganese complex to yield MHSCC, a low-cost, recyclable catalyst.

Application in Hydrazide Synthesis :

  • Reaction Efficiency : MHSCC accelerates nucleophilic substitution, reducing reaction times to 1–2 hours.

  • Environmental Impact : Eliminates toxic solvents and minimizes waste.

Purification and Characterization

Recrystallization and Filtration

Crude this compound is purified via hot filtration and recrystallization. Ethanol is the solvent of choice due to its moderate polarity and compatibility with nitro groups.

Procedure :

  • Dissolve the crude product in boiling ethanol (95% purity).

  • Add activated charcoal to adsorb impurities, followed by hot filtration.

  • Cool the filtrate to 4°C to precipitate crystals, yielding a purity >98%.

Spectroscopic Validation

FT-IR Analysis :

  • N-H Stretch : 3414 cm1^{-1} (hydrazide -NH).

  • C=O Stretch : 1665 cm1^{-1} (amide I band).

  • NO2_2 Symmetric/Asymmetric Stretches : 1523 cm1^{-1} and 1348 cm1^{-1}.

1^1H NMR (DMSO-d6_6) :

  • Hydrazide -NH proton at δ\delta 12.40 ppm (singlet).

  • Aromatic protons at δ\delta 8.26–7.56 ppm (multiplets).

Comparative Analysis of Synthesis Methods

Parameter Acid Chloride Route Ester Aminolysis Green Catalytic Method
Starting Material2,4-Dinitrobenzoic AcidMethyl 2,4-DinitrobenzoateThis compound Intermediate
Reaction Time16–18 hours8–10 hours1–2 hours
Yield75–85%80–90%85–95%
CatalystNoneNoneMHSCC
SolventEthanolEthanolSolvent-free
Environmental ImpactModerate (SOCl2_2 use)LowLow

Industrial-Scale Production Insights

The patent CN105566152A outlines a high-yield process for 2,4-dinitrophenylhydrazine, offering transferable strategies for benzohydrazide synthesis:

Key Adaptations :

  • Hydrazine Hydrate Proportion : A 1:2.5 ratio of 2,4-dinitrochlorobenzene to hydrazine hydrate maximizes conversion.

  • Temperature Control : Reflux at 80°C for 1 hour, followed by gradual cooling to 50°C, minimizes byproducts.

  • Washing Protocol : Absolute ethanol washes (2–5 cycles) remove unreacted reagents .

Chemical Reactions Analysis

Condensation Reactions with Carbonyl Compounds

2,4-Dinitrobenzohydrazide reacts with aldehydes and ketones to form stable N-acylhydrazone derivatives. This reaction occurs via nucleophilic attack by the hydrazide's NH<sub>2</sub> group on the carbonyl carbon, followed by dehydration .

Mechanism :

  • Nucleophilic Addition : The hydrazide attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination of Water : The intermediate loses a water molecule, yielding the hydrazone product .

Example Reaction :
Reaction with benzaldehyde produces 2,4-dinitrobenzohydrazone benzaldehyde derivative in 75–85% yield.

Key Data :

ParameterValue
Typical SolventEthanol
Reaction TemperatureReflux (78°C)
Yield Range75–85%
CharacterizationNMR, IR spectroscopy

Cyclization Reactions

Under acidic or thermal conditions, this compound undergoes cyclization to form nitrogen-containing heterocycles (e.g., 1,3,4-oxadiazoles).

Mechanism :

  • Intramolecular Dehydration : The hydrazide’s carbonyl oxygen attacks the adjacent hydrazide nitrogen.

  • Ring Formation : A five-membered oxadiazole ring is formed with the elimination of water.

Example :
Cyclization in the presence of POCl<sub>3</sub> yields 5-(2,4-dinitrophenyl)-1,3,4-oxadiazole .

Radical Scavenging Activity

Density functional theory (DFT) studies reveal that this compound derivatives exhibit antioxidant properties via hydrogen atom transfer (HAT) mechanisms .

Key Findings :

  • Bond Dissociation Enthalpy (BDE) :

    • O–H and N–H bonds in hydrazones show BDE values of 81.2–96.6 kcal/mol , correlating with radical scavenging efficiency .

    • Lower BDE values (<90 kcal/mol) indicate higher reactivity toward radicals like HOO˙ and CH<sub>3</sub>OO˙ .

Reaction Kinetics :

RadicalEnergy Barrier (kcal/mol)Mechanism
HOO˙4.3–10.4HAT
CH<sub>3</sub>OO˙3.2–22.3HAT

Mechanistic Steps :

  • Hydrogen Abstraction : The radical abstracts a hydrogen atom from the hydrazide’s N–H or O–H group.

  • Stabilization : The resulting radical intermediate stabilizes via resonance with nitro groups .

Reactivity with Electrophiles

The electron-withdrawing nitro groups enhance the hydrazide’s susceptibility to electrophilic substitution, though this pathway is less common compared to condensation.

Example :
Nitration at the meta position relative to existing nitro groups is observed under strong nitrating conditions.

Comparative Reactivity of Structural Analogues

Hydrazides with nitro groups at 2,4-positions show distinct reactivity compared to 3,4-substituted isomers :

  • 2,4-Dinitro derivatives exhibit higher electrophilicity due to stronger para-directing effects of nitro groups .

  • BDE Differences :

    • O–H bonds in 2,4-dinitro derivatives: 84.8 kcal/mol (vs. 96.6 kcal/mol in 3,4-isomers) .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of derivatives of 2,4-dinitrobenzohydrazide. For instance, a study synthesized several hydrazone derivatives from 2,4-dinitrophenylhydrazine and evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated moderate to significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that certain hydrazone derivatives exhibited substantial cytotoxic effects against various cancer cell lines, including human adenocarcinoma (HT-29) and breast cancer (MDA-MB-231). One derivative showed an IC50 value of 0.77 µM against LN-229 cells, indicating strong antiproliferative activity .

Case Study: Synthesis and Evaluation
A recent study synthesized 2-amino-N'-(2,4-dinitrophenyl)benzohydrazide and evaluated its biological activity. The synthesized compound demonstrated significant tyrosinase inhibition, suggesting potential applications in skin whitening agents or as therapeutic agents for hyperpigmentation disorders .

Analytical Applications

Detection of Organic Compounds
Hydrazone derivatives, including those derived from this compound, are used in analytical chemistry for the detection of various organic compounds. They have been employed in methods for detecting glucose and aromatic amines due to their ability to form stable complexes with these analytes .

Case Study: Environmental Monitoring
A comprehensive review highlighted the use of hydrazone derivatives in environmental monitoring. These compounds can selectively bind to heavy metal ions and are utilized in the detection of contaminants in water samples, showcasing their versatility beyond medicinal applications .

Chemical Synthesis Applications

Synthesis of Novel Compounds
The ability to synthesize new compounds from this compound has led to the development of various derivatives with enhanced properties. For example, the reaction of 2,4-dinitrophenylhydrazine with isatoic anhydride yielded novel quinazolinone derivatives that exhibited promising biological activities .

Data Table: Summary of Biological Activities

Compound NameActivity TypeTarget Organism/Cell LineIC50 Value (µM)
2-amino-N'-(2,4-dinitrophenyl)benzohydrazideAnticancerLN-229 (human glioblastoma)0.77
Hydrazone DerivativesAntimicrobialStaphylococcus aureusModerate
Novel Quinazolinone DerivativesTyrosinase InhibitionTyrosinase enzyme17.02

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Electronic Properties

The reactivity and electronic properties of nitro-substituted benzohydrazides are influenced by the position and number of nitro groups. Key comparisons include:

  • 3,5-Dinitrobenzohydrazide :

    • Exhibits nitro groups at the 3- and 5-positions, creating a symmetrical electron-withdrawing effect.
    • Computational studies (DFT) show a HOMO-LUMO gap of 4.36 eV (compound 6 in ), indicating higher reactivity compared to 2,4-dinitro derivatives.
    • LUMO orbitals are localized on the nitro-substituted ring, facilitating charge transfer in redox reactions .
  • 4-Nitrobenzohydrazide :

    • Features a single nitro group at the para position.
    • Melting point: 214–217°C (vs. 229–231°C for 3,5-dinitrobenzohydrazide), suggesting weaker intermolecular forces due to reduced symmetry .
Compound Substituent Positions HOMO-LUMO Gap (eV) Melting Point (°C) Key Applications
2,4-Dinitrobenzohydrazide 2,4-dinitro Not reported Not reported Hypothetical: Chelation, antimicrobial
3,5-Dinitrobenzohydrazide 3,5-dinitro 4.36 229–231 Antimicrobial (e.g., SF3 in )
4-Nitrobenzohydrazide 4-nitro N/A 214–217 Intermediate in drug synthesis
2,4-Dinitrophenylhydrazine 2,4-dinitro (hydrazine) N/A 198–200 (DNPH) Carbonyl detection, analytical chemistry

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dinitrobenzohydrazide
Reactant of Route 2
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2,4-Dinitrobenzohydrazide

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